molecular formula C21H20N6O2S B2636998 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903278-39-6

4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2636998
CAS No.: 1903278-39-6
M. Wt: 420.49
InChI Key: JJOYPYLCTDYSTQ-UHFFFAOYSA-N
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Description

4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that features a morpholine ring, a thiophene group, a triazolopyridazine core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety is often introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated triazolopyridazine.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amidation reaction, where the triazolopyridazine intermediate is reacted with a benzoyl chloride derivative.

    Morpholine Ring Addition: Finally, the morpholine ring is introduced via nucleophilic substitution, where a morpholine derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and morpholine moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxides or sulfones, while reduction of the triazolopyridazine core can produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes, receptors, and ion channels.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the role of specific proteins and signaling cascades.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction processes.

    Ion Channels: The compound can affect the function of ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-morpholino-N-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-morpholino-N-((6-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Contains a phenyl group instead of a thiophene group.

    4-morpholino-N-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Features a pyridine ring in place of the thiophene ring.

Uniqueness

The uniqueness of 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-morpholin-4-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-21(15-3-5-16(6-4-15)26-9-11-29-12-10-26)22-14-20-24-23-19-8-7-17(25-27(19)20)18-2-1-13-30-18/h1-8,13H,9-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYPYLCTDYSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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